molecular formula C5H12ClNO B2451320 cis-2-Methyltetrahydrofuran-3-amine HCl CAS No. 1807939-47-4

cis-2-Methyltetrahydrofuran-3-amine HCl

Cat. No.: B2451320
CAS No.: 1807939-47-4
M. Wt: 137.61
InChI Key: BIDHTLIFGLSEPA-FHAQVOQBSA-N
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Description

“Cis-2-Methyltetrahydrofuran-3-amine HCl” is a chemical compound with the CAS Number: 1807939-47-4 . It has a molecular weight of 137.61 and its IUPAC name is (2R,3R)-2-methyltetrahydrofuran-3-amine hydrochloride . This compound is typically stored at 4°C and is in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 137.61 . The compound is typically stored at 4°C .

Scientific Research Applications

Chemical and Biological Properties

Chemical Synthesis and Structural Analysis :cis-2-Methyltetrahydrofuran-3-amine HCl has been utilized in synthesizing complex chemical structures. A notable example is its involvement in the synthesis of a series of cationic platinum(II) complexes with diverse amine ligands. These complexes were synthesized to explore their antitumor properties against murine tumor models. The structural characterization of these complexes involved elemental analysis, HPLC, and 195Pt NMR spectroscopy, with one complex's structure being determined through single-crystal X-ray diffraction methods (Hollis, Amundsen, & Stern, 1989).

Reactivity and Biological Properties :In another study, the reactivity and biological properties of a series of cytotoxic PtI2(amine)2 complexes, either cis or trans-configured, were investigated. These complexes demonstrated pronounced cytotoxic effects against a panel of human tumor cell lines, indicating the importance of this compound in cancer research. The study also delved deep into the reactivity of these platinum compounds with various biomolecules, providing insights into their potential pharmacological profiles (Messori, Cubo, Gabbiani, et al., 2012).

Catalysts and Complex Formation

Catalytic Activity and Compound Formation :this compound has shown its effectiveness in the field of catalysis and complex formation. Studies have demonstrated its role in the formation of complexes such as [CoXLn]2+,3+ where Ln represents a pentadentate macrocycle. The investigation into these complexes revealed the dynamics of isomeric distribution and rearrangement, highlighting the importance of this compound in understanding the complex chemical behaviors and the significance of hydrogen bonding in these processes (Aullón, Bernhardt, Bozoglián, et al., 2006).

Conversion and Synthesis of High-Value Alcohols :this compound is also pivotal in the conversion of platform molecules into high-value alcohols. A study focused on the systematic conversion of 2-methyltetrahydrofuran, derived from furfural, into alcohols such as 1-pentanol acetate and 1,4-pentanediol acetate. The investigation included exploring reaction parameters and conducting a reaction dynamics study to elucidate the reaction mechanism. This research underscores the importance of this compound in the field of green chemistry and sustainable development (Zhang, Li, Chen, et al., 2018).

Properties

IUPAC Name

(2R,3R)-2-methyloxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDHTLIFGLSEPA-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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